molecular formula C10H15NO2 B13053975 (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

Cat. No.: B13053975
M. Wt: 181.23 g/mol
InChI Key: AJKHUSYYXZDIRC-XVKPBYJWSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of (1R,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol is defined by its C10H15NO2 formula and tetrahedral stereocenters at C1 and C2. X-ray diffraction studies of analogous compounds reveal a dihedral angle of 68.3° between the methoxyphenyl plane and the propan-2-ol backbone, induced by steric interactions between the ortho-methoxy group and adjacent substituents. The (1R,2S) configuration creates a syn-periplanar arrangement of the amino and hydroxyl groups, enabling intramolecular hydrogen bonding (N–H···O distance: 2.12 Å) that stabilizes the gauche conformation.

Key stereochemical descriptors include:

  • Cahn-Ingold-Prelog priority : R configuration at C1 (NH2 > C6H4OCH3 > CH3 > OH)
  • Fischer projection : Vertical alignment of the 2-methoxyphenyl group with downward hydroxyl orientation
  • Torsional angles : φ(N-C1-C2-O) = −54.7° (antiperiplanar), ψ(C1-C2-O-H) = +178.2° (eclipsed)

This stereochemical profile distinguishes it from the (1S,2R) enantiomer, which exhibits reversed hydrogen-bonding patterns and 37% reduced thermal stability in differential scanning calorimetry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m0/s1

InChI Key

AJKHUSYYXZDIRC-XVKPBYJWSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1OC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde.

    Reduction: The aldehyde group of 2-methoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic hydrogenation conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In industrial settings, the production of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted amines or amides

Scientific Research Applications

Chemistry

  • Chiral Building Block : (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse derivatives that may exhibit varied biological activities.

Biology

  • Enzyme Inhibition : Research indicates that this compound may modulate enzyme activity, making it a candidate for studies on enzyme inhibition. Its amino group facilitates hydrogen bonding with target enzymes, potentially altering their catalytic activity.

Medicine

  • Therapeutic Potential : The compound has been explored for its neuropharmacological effects, particularly in the context of neurological disorders. Studies suggest it may influence neurotransmitter receptor activity, indicating potential applications in treating conditions such as depression or anxiety.

Industry

  • Fine Chemicals Production : It is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals. Its role as an intermediate in pharmaceutical synthesis also highlights its industrial relevance.

Research indicates significant biological activity through interactions with various enzymes and receptors:

Biological Activity Description
Neuropharmacological EffectsMay influence neurotransmitter receptor activity; potential for treating disorders
Enzyme ModulationModulates the activity of various enzymes; utility in drug development

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL on serotonin receptors. Results indicated that the compound exhibited selective binding to serotonin receptor subtypes, suggesting its potential as an antidepressant agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase by this compound. The results showed that it acted as a competitive inhibitor, highlighting its relevance in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Efficiency : The target compound’s synthesis could leverage methods from analogs, such as one-step multicomponent coupling (yield: 93–96%) , but requires optimization for the 2-methoxy substituent.
  • Biological Data: Limited direct evidence exists for the target compound’s bioactivity.
  • Stereochemical Purity : Enantioselective synthesis methods (e.g., bioreduction ) should be prioritized to avoid racemic mixtures, which may dilute efficacy.

Biological Activity

(1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a methoxy-substituted phenyl ring, and a secondary alcohol, facilitates interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is C10H15NO2. The stereochemistry of the compound plays a crucial role in its biological interactions. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL exhibits significant biological activity through its interactions with enzymes and receptors. Notably, the amino group allows for hydrogen bonding with proteins, which can enhance binding affinity and modulate enzymatic activity.

Key Biological Activities:

  • Neuropharmacological Effects : The compound may influence neurotransmitter receptor activity, suggesting potential applications in treating neurological disorders.
  • Enzyme Modulation : It has been shown to modulate the activity of various enzymes, indicating its utility in drug development.

The mechanism of action for (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL involves binding to specific molecular targets. The compound's structural features allow it to interact effectively with enzymes or receptors, altering their activity. This interaction can lead to downstream effects that are beneficial in therapeutic contexts.

Research Findings and Case Studies

A variety of studies have explored the biological activity of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
NeuropharmacologyIndicated modulation of neurotransmitter receptors
Enzyme InhibitionDemonstrated inhibition of specific enzyme activities
Antimicrobial ActivityShowed potential against ESKAPE pathogens

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological properties of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL, researchers found that the compound significantly affected receptor binding profiles associated with mood regulation. This suggests its potential as a candidate for developing antidepressant therapies.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit specific enzymes involved in metabolic pathways related to drug metabolism. This inhibition could lead to enhanced efficacy of co-administered drugs by altering their metabolic rates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL, and how do stereochemical outcomes vary with different catalysts?

  • Methodology :

  • Asymmetric reductive amination : Start with 2-methoxypropiophenone derivatives. Use chiral catalysts like Rhodium-(R)-BINAP complexes to achieve enantioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .
  • Chiral auxiliary approaches : Employ (S)- or (R)-proline derivatives to induce stereochemistry. Post-synthesis, cleave the auxiliary under acidic conditions (e.g., HCl/EtOH) and isolate the product via recrystallization .
    • Key considerations : Optimize solvent polarity (e.g., THF vs. MeOH) to control diastereomeric excess. Verify stereochemistry using polarimetry or chiral HPLC .

Q. How is the stereochemistry of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid derivatives) and analyze the crystal lattice to confirm absolute configuration .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR with DFT-predicted values. For example, the vicinal coupling between C1 and C2 protons typically ranges 8–10 Hz in the (1R,2S) configuration .
    • Cross-validation : Use optical rotation data ([α]D_D) and match with literature values for enantiomeric purity assessment .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • HPLC-MS : Utilize a chiral column (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol 90:10) to separate enantiomers. Confirm mass via ESI+ (expected [M+H]+^+ = 196.1) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >250°C) to assess thermal stability during storage .
    • Quality control : Perform elemental analysis (C, H, N) and compare with theoretical values (e.g., C10_{10}H15_{15}NO2_2: C 66.27%, H 8.34%, N 7.73%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental NMR data for this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate 1^1H/13^13C NMR shifts using Gaussian or ORCA. Compare with experimental data to identify conformational mismatches .
  • Solvent effects : Re-run calculations with implicit solvent models (e.g., PCM for DMSO or CDCl3_3) to account for solvation-induced shifts .
    • Troubleshooting : If discrepancies persist (e.g., aromatic proton shifts), check for tautomerism or hydrogen bonding interactions using variable-temperature NMR .

Q. What strategies optimize the enantioselective synthesis of this compound under mild conditions?

  • Methodology :

  • Organocatalytic methods : Use MacMillan catalysts (e.g., imidazolidinones) in asymmetric Mannich reactions. Adjust pH (5–6) to stabilize intermediates and improve yield .
  • Flow chemistry : Implement continuous-flow reactors with immobilized enzymes (e.g., lipases) for dynamic kinetic resolution. Monitor enantiomeric excess (ee) in real-time via inline UV/Vis .
    • Scale-up challenges : Address catalyst loading (<5 mol%) and recycle solvents (e.g., EtOAc) to reduce costs without compromising ee .

Q. How does the 2-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates of (1R,2S)-isomer vs. analogs with electron-withdrawing groups (e.g., nitro). Use 19^{19}F NMR (if fluorinated derivatives are synthesized) to track intermediate formation .
  • Computational analysis : Calculate Fukui indices to identify nucleophilic hotspots. The methoxy group’s electron-donating effect increases electron density at C1, favoring SN2 mechanisms .
    • Applications : Explore derivatization for chiral ligands in asymmetric catalysis (e.g., oxazaborolidines) .

Safety and Handling

Q. What are the best practices for safe handling and storage of (1R,2S)-1-Amino-1-(2-methoxyphenyl)propan-2-OL?

  • Protocols :

  • Storage : Store in amber vials at 2–8°C under inert gas (Ar/N2_2) to prevent oxidation. Use desiccants to minimize hygroscopic degradation .
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
    • Spill management : Neutralize acidic residues with sodium bicarbonate, collect waste in sealed containers, and dispose via approved hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.